Cas no 17579-99-6 (Methyltriphenoxyphosphonium iodide)

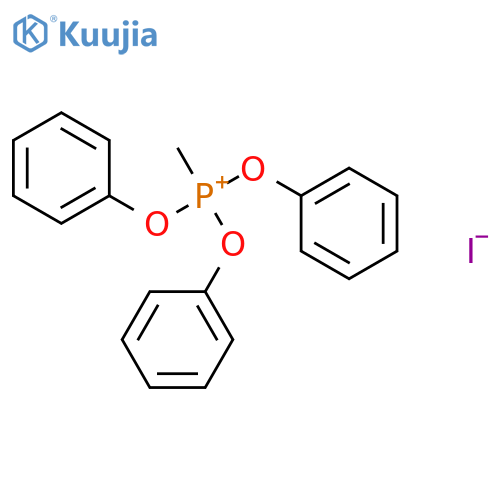

17579-99-6 structure

商品名:Methyltriphenoxyphosphonium iodide

Methyltriphenoxyphosphonium iodide 化学的及び物理的性質

名前と識別子

-

- Methyltriphenoxyphosphonium iodide

- Methyltriphenoxyphos

- Phosphorus(1+),methyltriphenoxy-, iodide (1:1), (T-4)-

- methyl(triphenoxy)phosphanium,iodide

- Triphenylphosphine Methiodide

- Methyltriphenoxyphosphorus(1+)

- TRIPHENYL PHOSPHITE METHIODIDE

- TRIPHENYL PHOSPHITE METHOIODIDE

- Methyltriphenoxyphosphorus(1+) Iodide

- Methyltriphenoxyphosphonium iodide,95%

- Methyltriphenoxyphosphonium iodide 96%

- 17579-99-6

- NS00086774

- J-011135

- EINECS 241-551-9

- methyl(triphenoxy)phosphanium;iodide

- VKTOBGBZBCELGC-UHFFFAOYSA-M

- MFCD00011911

- AKOS016012992

- METHYLTRIPHENOXYPHOSPHONIUMIODIDE

- SCHEMBL475458

- DTXSID90938707

- Q16691430

- FT-0672281

- methyl(triphenoxy)phosphanium iodide

- Methyl triphenoxyphosphonium iodide

- Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)-

- DB-343449

- methyltriphenoxyphosphanium iodide

-

- MDL: MFCD00011911

- インチ: InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

- InChIKey: VKTOBGBZBCELGC-UHFFFAOYSA-M

- ほほえんだ: C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-]

計算された属性

- せいみつぶんしりょう: 452.00400

- どういたいしつりょう: 452.00383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 281

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 27.7Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 142-146 °C (lit.)

- PSA: 41.28000

- LogP: 2.61980

- ようかいせい: 使用できません

Methyltriphenoxyphosphonium iodide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22; S24/25

- 福カードFコード:3-8-10

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyltriphenoxyphosphonium iodide 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Methyltriphenoxyphosphonium iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M330990-10g |

Methyltriphenoxyphosphonium Iodide |

17579-99-6 | 10g |

$ 161.00 | 2023-09-07 | ||

| TRC | M330990-5g |

Methyltriphenoxyphosphonium Iodide |

17579-99-6 | 5g |

$ 121.00 | 2023-04-15 | ||

| TRC | M330990-25g |

Methyltriphenoxyphosphonium Iodide |

17579-99-6 | 25g |

$ 362.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 226432-10G |

Methyltriphenoxyphosphonium iodide |

17579-99-6 | 96% | 10G |

326.32 | 2021-05-17 | |

| A2B Chem LLC | AA94650-10g |

Methyltriphenoxyphosphonium iodide |

17579-99-6 | 10g |

$275.00 | 2024-04-20 | ||

| A2B Chem LLC | AA94650-1g |

Methyltriphenoxyphosphonium iodide |

17579-99-6 | 1g |

$183.00 | 2024-04-20 | ||

| abcr | AB576705-5g |

Methyltriphenoxyphosphonium iodide, 95%; . |

17579-99-6 | 95% | 5g |

€71.80 | 2024-08-02 | |

| abcr | AB576705-50g |

Methyltriphenoxyphosphonium iodide, 95%; . |

17579-99-6 | 95% | 50g |

€381.80 | 2024-08-02 | |

| TRC | M330990-1g |

Methyltriphenoxyphosphonium Iodide |

17579-99-6 | 1g |

$ 64.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207884-5g |

Methyltriphenoxyphosphonium Iodide, |

17579-99-6 | ≥95% | 5g |

¥602.00 | 2023-09-05 |

Methyltriphenoxyphosphonium iodide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

17579-99-6 (Methyltriphenoxyphosphonium iodide) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17579-99-6)Methyltriphenoxyphosphonium iodide

清らかである:99%

はかる:50g

価格 ($):226.0